molecular formula C17H22N2O2 B2856755 N-(4-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide CAS No. 941918-42-9

N-(4-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide

Cat. No. B2856755
CAS RN: 941918-42-9
M. Wt: 286.375
InChI Key: YQPHIELKHZXNNV-UHFFFAOYSA-N
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Description

“N-(4-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide” is a chemical compound. It is also related to Apixaban, a direct inhibitor of activated factor X (FXa), which is in development for the prevention and treatment of various thromboembolic diseases .

Scientific Research Applications

Psychoactive Substance Research

This compound is structurally related to piperidine derivatives, which have been studied for their psychoactive properties . Research in this field focuses on understanding the interaction of these compounds with various neurotransmitter systems and their potential effects on the central nervous system. This can lead to the development of new therapeutic agents for neurological disorders or the identification of new psychoactive substances.

Drug Synthesis and Development

Piperidine derivatives are crucial in drug construction due to their presence in numerous pharmaceutical classes . The compound could be used as a building block in the synthesis of drugs, particularly those targeting neurological pathways or disorders. Its structural complexity allows for a wide range of modifications, potentially leading to the discovery of novel pharmacologically active molecules.

In Silico Drug Evaluation

Derivatives of the compound have been used in computational models to evaluate their therapeutic potential against various targets, such as EGFR and VEGFR-2, which are relevant in cancer treatment . This application is crucial for the preclinical phase of drug development, allowing for the rapid screening of compounds and prediction of their efficacy and safety profiles.

Anticoagulant Drug Intermediates

The compound’s derivatives have been employed in the synthesis of key intermediates for anticoagulant drugs like apixaban . This application is significant in the pharmaceutical industry, as it contributes to the development of treatments for thromboembolic disorders.

Pharmacological Applications

Given its structural features, the compound could be explored for various pharmacological applications. Its piperidine core is a common element in many drugs, and research could focus on its potential uses in treating a range of conditions, from pain management to mental health disorders .

Mechanism of Action

Target of Action

The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting FXa, apixaban prevents the conversion of prothrombin to thrombin, thus reducing thrombin generation .

Mode of Action

Apixaban acts as a competitive inhibitor of FXa . It binds in the active site of FXa, preventing the interaction of FXa with its substrates . This results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase- and clot-bound FXa activity .

Biochemical Pathways

By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing thrombin generation . Although apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in the formation of blood clots.

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Result of Action

The molecular and cellular effects of apixaban’s action primarily involve the reduction of thrombin generation and, consequently, the inhibition of blood clot formation . This results in a dose-dependent antithrombotic efficacy at doses that preserve hemostasis .

Action Environment

properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-16-7-3-4-12-19(16)15-10-8-14(9-11-15)18-17(21)13-5-1-2-6-13/h8-11,13H,1-7,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPHIELKHZXNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide

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